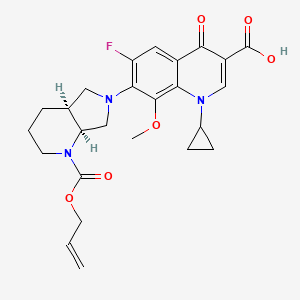
Diphenyl Phosphate-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl Phosphate-d10 is a deuterium-labeled compound, specifically a stable isotope-labeled version of Diphenyl Phosphate. It is often used in scientific research as a tracer for quantitation during the drug development process. The molecular formula of this compound is C12HD10O4P, and it has a molecular weight of 260.25 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl Phosphate-d10 typically involves the incorporation of deuterium into Diphenyl Phosphate. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the reaction of phenol-d10 with phosphorus oxychloride under controlled conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. Solid phase extraction (SPE) coupled with isotope dilution-ultrahigh performance liquid chromatography (UHPLC)-tandem mass spectrometry is often used to pre-concentrate the target compounds while minimizing potential interferences .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl Phosphate-d10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce a variety of substituted phosphates .
Aplicaciones Científicas De Investigación
Diphenyl Phosphate-d10 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: It helps in understanding metabolic processes by tracking the movement and transformation of phosphate groups in biological systems.
Medicine: It is used in pharmacokinetic studies to analyze the distribution and metabolism of drugs.
Industry: It is employed in environmental testing to monitor the presence and concentration of organophosphate compounds
Mecanismo De Acción
The mechanism of action of Diphenyl Phosphate-d10 involves its role as a tracer. By incorporating deuterium, it allows researchers to track its movement and transformation in various systems. This is particularly useful in studying metabolic pathways and drug metabolism. The molecular targets and pathways involved include those related to phosphate metabolism and energy production .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl Phosphate: The non-deuterated version of Diphenyl Phosphate-d10.
Bis(1,3-dichloro-2-propyl) phosphate: Another organophosphate compound used in similar applications.
Bis-(1-chloro-2-propyl) phosphate: Similar in structure and used in environmental testing.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantitation studies. The incorporation of deuterium affects the pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and environmental testing .
Propiedades
Número CAS |
1477494-97-5 |
|---|---|
Fórmula molecular |
C12H11O4P |
Peso molecular |
260.251 |
Nombre IUPAC |
bis(2,3,4,5,6-pentadeuteriophenyl) hydrogen phosphate |
InChI |
InChI=1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Clave InChI |
ASMQGLCHMVWBQR-LHNTUAQVSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 |
Sinónimos |
Phosphoric Acid Diphenyl Ester-d10; Diphenyl Hydrogen Phosphate-d10; NSC 6518-d10; Phenyl Phosphate-d10; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(Hydroxymethyl)-2-methyl-7-thia-2,5-diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B590328.png)





